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Get Quote

Executive Summary
The decyloxy-substituted serine scaffold represents a privileged structural motif in medicinal

chemistry and soft matter science. By coupling the chiral, polar functionality of the amino acid

serine with a ten-carbon (decyl) lipophilic ether tail, researchers create a unique amphiphile.

This structure exhibits a distinct "Goldilocks" balance of hydrophobicity and solubility, making it

critical for applications ranging from antimicrobial surfactants and gene delivery vectors to

highly specific enzyme inhibitors (e.g., cPLA2α).

This guide deconstructs the Structure-Activity Relationship (SAR) of this motif, providing

actionable synthesis protocols, mechanistic insights, and data-driven design principles.

Part 1: Molecular Architecture & The "Decyl"
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The Anatomy of the Motif
The biological potency of decyloxy-substituted serine arises from its tripartite structure. Unlike

simple fatty acids, the serine headgroup provides zwitterionic potential and hydrogen-bonding

donors/acceptors, while the ether linkage offers metabolic stability superior to esters.

Zone A: The Serine Headgroup (Polar Domain)

Function: Water solubility, hydrogen bonding, and chiral recognition.

SAR Insight: The L-isomer is typically bioactive for enzyme recognition, while racemic

mixtures suffice for membrane disruption. Modification of the amine (e.g., quaternization)

shifts activity toward gene delivery (cationic lipids).

Zone B: The Ether Linkage (Stability Domain)

Function: Connects the head and tail.

SAR Insight: An ether (–O–) linkage is resistant to plasma esterases, significantly

increasing in vivo half-life compared to decyl esters.

Zone C: The Decyl Tail (Hydrophobic Domain)

Function: Membrane anchoring and hydrophobic pocket binding.

SAR Insight: The C10 (decyl) chain is often optimal.

< C8: Too water-soluble; fails to anchor in membranes or bind hydrophobic pockets.

C12:* Aggregates too strongly (low CMC), leading to solubility issues and reduced

bioavailability. C10 offers the ideal LogP (~3.5–4.5) for cell permeation.
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Visualization: The SAR Map
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Figure 1: The tripartite structure of decyloxy-serine and its functional mapping to biological

activities.

Part 2: Biological SAR & Mechanisms
Antimicrobial Activity: The Membrane Disruption Model
Decyloxy-serine derivatives function as biocides by mimicking membrane lipids. The C10 chain

inserts into the bacterial lipid bilayer, while the serine headgroup disrupts the hydration shell.

Mechanism: The "Carpet Model" or toroidal pore formation. The amphiphiles coat the

bacterial surface until a threshold concentration is reached, causing catastrophic membrane

depolarization.

Key Data Point: In studies of serine-based surfactants, the C10 and C12 derivatives

consistently show the lowest Minimum Inhibitory Concentration (MIC) against S. aureus

(approx. 5–12 µM). Shorter chains (C8) fail to disrupt the membrane; longer chains (C14+)

precipitate before acting.

Enzyme Inhibition: The cPLA2α Case Study
One of the most sophisticated applications of this motif is in the inhibition of cytosolic

phospholipase A2α (cPLA2α), an enzyme driving inflammation.[1]

Compound: AR-C70484XX (and related 1,3-diaryloxypropan-2-ones).[2]
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SAR Logic: The enzyme has a deep, hydrophobic "selectivity pocket."

The decyloxy chain precisely fills this pocket, anchoring the inhibitor.

The serine-derived ketone moiety forms a reversible hemiketal with the active site Serine-

228 of the enzyme.

Result: IC50 values in the nanomolar range (0.03 µM), proving that C10 is not just a

"greasy tail" but a specific recognition element.

Gene Delivery: Cationic Lipids
When the serine amine is quaternized (e.g., N,N,N-trimethyl-O-decyl-serine), the molecule

becomes a cationic lipid.

Transfection Efficiency: The C10 ether tail provides sufficient fluidity for the lipid nanoparticle

(LNP) to fuse with endosomal membranes, releasing genetic cargo (siRNA/mRNA). Esters

are often too unstable for this purpose, making the decyloxy ether superior for systemic

delivery.

Part 3: Experimental Protocols
Synthesis of O-Decyl-L-Serine (Ether Synthesis)
Rationale: Direct alkylation of serine is difficult due to zwitterionic character. We use a

protected intermediate to ensure regiospecific O-alkylation.

Reagents:

N-Trityl-L-serine methyl ester (Starting material)

1-Bromodecane (Alkylating agent)

Sodium Hydride (NaH) (Base)

DMF (Solvent)[3]

Workflow:
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Protection:
L-Serine → N-Trityl-L-Serine Methyl Ester

Activation:
Add NaH (1.1 eq) in dry DMF at 0°C

Forms Alkoxide

Alkylation:
Add 1-Bromodecane (1.2 eq)

Stir 4h at RT -> O-Decyl Ether formed

Deprotection:
Acid Hydrolysis (TFA/DCM)

Removes Trityl & Ester groups

Product:
O-Decyl-L-Serine (Zwitterion)

Click to download full resolution via product page

Figure 2: Regioselective synthesis pathway for O-decyl-L-serine.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of N-Trityl-L-serine methyl ester in anhydrous DMF under argon.

Deprotonation: Cool to 0°C. Add 1.1 eq NaH (60% dispersion) portion-wise. Stir for 30 min

until gas evolution ceases.

Alkylation: Dropwise add 1.2 eq 1-Bromodecane. Allow to warm to Room Temperature (RT)

and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
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Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic

layer with brine, dry over MgSO4, and concentrate.

Deprotection: Redissolve crude in DCM/TFA (1:1). Stir 1h. Evaporate volatiles. Precipitate

the final amino acid ether using cold diethyl ether.

Quantitative Data Summary: Chain Length vs. Activity
Chain
Length

LogP (Est.) CMC (mM)
Antimicrobi
al (MIC µM)

Hemolysis
(HC50 µM)

SAR Verdict

C8 (Octyl) ~2.5 15.0
> 200

(Inactive)
> 500 (Safe)

Too

hydrophilic;

weak

membrane

interaction.

C10 (Decyl) ~3.6 4.2 12.5 (Potent)
150

(Moderate)

Optimal

balance of

potency and

safety.

C12

(Dodecyl)
~4.7 0.8

6.0 (Very

Potent)
25 (Toxic)

High potency

but high

toxicity to

mammalian

cells.

C14

(Tetradecyl)
~5.8 0.1 Insoluble N/A

Solubility

limits

bioavailability.

Table 1: Comparative physicochemical and biological properties of alkyl-serine derivatives.

Note the "sweet spot" at C10 for therapeutic windows.

Part 4: Future Outlook & Stability
The decyloxy-serine motif is evolving. Current research focuses on Gemini Surfactants (two

serine heads, two decyl tails) which show CMC values 100x lower than monomers, allowing for
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ultra-low dose antimicrobial formulations. Furthermore, the ether linkage is gaining traction in

"metabolically stable" peptide drugs, where O-decyl-serine replaces natural amino acids to

prevent proteolytic degradation while enhancing membrane permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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